molecular formula C7H6BrNaO2S B13189307 Sodium 2-bromo-3-methylbenzene-1-sulfinate

Sodium 2-bromo-3-methylbenzene-1-sulfinate

Cat. No.: B13189307
M. Wt: 257.08 g/mol
InChI Key: RNRUFNGIRWMNEA-UHFFFAOYSA-M
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Description

Sodium 2-bromo-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6BrNaO2S. It is a sodium salt derivative of 2-bromo-3-methylbenzenesulfinic acid. This compound is primarily used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-bromo-3-methylbenzene-1-sulfinate typically involves the sulfonation of 2-bromo-3-methylbenzene. The process includes the following steps:

    Bromination: 3-methylbenzene is brominated using bromine in the presence of a catalyst to form 2-bromo-3-methylbenzene.

    Sulfonation: The brominated product is then treated with sulfur dioxide and sodium hydroxide to introduce the sulfonate group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-bromo-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The sulfonate group can be oxidized to form sulfonic acids.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfides and thiols.

Scientific Research Applications

Sodium 2-bromo-3-methylbenzene-1-sulfinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 2-bromo-3-methylbenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can participate in nucleophilic substitution reactions, while the bromine atom can undergo electrophilic substitution. These interactions facilitate the compound’s reactivity and its ability to form various derivatives.

Comparison with Similar Compounds

  • Sodium 3-bromo-2-methylbenzene-1-sulfinate
  • Sodium 4-bromo-2-methylbenzene-1-sulfinate
  • Sodium 2-chloro-3-methylbenzene-1-sulfinate

Comparison: Sodium 2-bromo-3-methylbenzene-1-sulfinate is unique due to the position of the bromine and methyl groups on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and applications in synthesis.

Properties

Molecular Formula

C7H6BrNaO2S

Molecular Weight

257.08 g/mol

IUPAC Name

sodium;2-bromo-3-methylbenzenesulfinate

InChI

InChI=1S/C7H7BrO2S.Na/c1-5-3-2-4-6(7(5)8)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

RNRUFNGIRWMNEA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

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